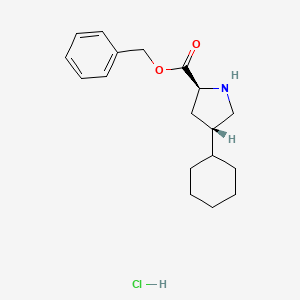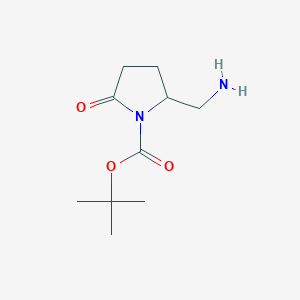![molecular formula C13H10N2O B13865915 2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities . The structure of this compound consists of a pyridine ring fused with an oxazole ring, and a 3-methylphenyl group attached to the oxazole ring.
Preparation Methods
The synthesis of 2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 3-methylbenzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring. Electrophilic substitution reactions, such as nitration or halogenation, can introduce various functional groups onto the phenyl ring.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has also been studied for its antiviral and antifungal properties.
Medicine: Research has indicated that this compound may have anticancer activity. It has been evaluated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: The compound’s antimicrobial properties make it a candidate for use in the development of new disinfectants and preservatives. It may also be used in the formulation of agricultural chemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound may also interfere with DNA replication and protein synthesis in microorganisms.
In cancer cells, the compound’s anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation. The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine: This compound has a similar structure but with a methyl group at the 4-position of the phenyl ring. It may exhibit different chemical reactivity and biological activity due to the positional isomerism.
2-(3,5-Dimethylphenyl)-[1,3]oxazolo[5,4-b]pyridine: This compound has two methyl groups on the phenyl ring, which can influence its chemical and biological properties.
2-(4-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine: The presence of a chlorine atom on the phenyl ring can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(3-methylphenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H10N2O/c1-9-4-2-5-10(8-9)12-15-11-6-3-7-14-13(11)16-12/h2-8H,1H3 |
InChI Key |
UQWHJJMSHWJPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


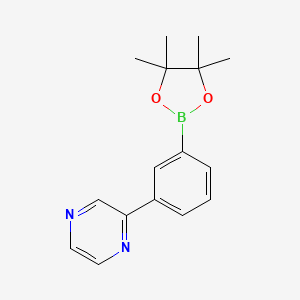
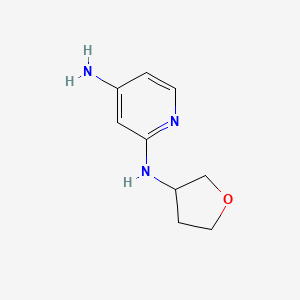
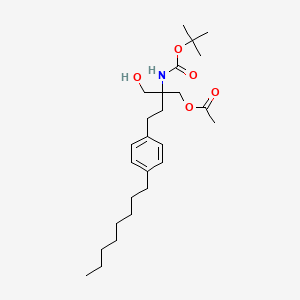
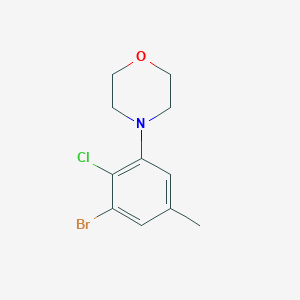
![3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)

![Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13865876.png)
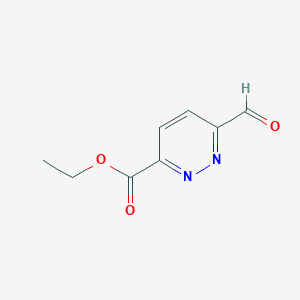
![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)
![Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate](/img/structure/B13865888.png)
